molecular formula C7H12OS B13836874 2-Ethylthiolane-3-carbaldehyde

2-Ethylthiolane-3-carbaldehyde

Cat. No.: B13836874
M. Wt: 144.24 g/mol
InChI Key: PSVSADLFLXVVLN-UHFFFAOYSA-N
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Description

2-Ethylthiolane-3-carbaldehyde is an organic compound featuring a thiolane ring with an ethyl group at the second position and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-1,3-propanedithiol with formaldehyde in the presence of an acid catalyst, leading to the formation of the thiolane ring and subsequent oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthiolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Ethylthiolane-3-carboxylic acid.

    Reduction: 2-Ethylthiolane-3-methanol.

    Substitution: Various substituted thiolane derivatives depending on the substituent introduced.

Scientific Research Applications

2-Ethylthiolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethylthiolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

    2-Methylthiolane-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Propylthiolane-3-carbaldehyde: Similar structure but with a propyl group instead of an ethyl group.

    2-Butylthiolane-3-carbaldehyde: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: 2-Ethylthiolane-3-carbaldehyde is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, or butyl analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

2-ethylthiolane-3-carbaldehyde

InChI

InChI=1S/C7H12OS/c1-2-7-6(5-8)3-4-9-7/h5-7H,2-4H2,1H3

InChI Key

PSVSADLFLXVVLN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCS1)C=O

Origin of Product

United States

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